2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a tetrazole ring, a trimethoxyphenyl group, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the cyclopenta[b]thiophene core, which is then functionalized to introduce the carboxamide group. The tetrazole ring is often introduced through a cyclization reaction involving azide and nitrile precursors. The trimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound could be used as a probe to study biological pathways and interactions, particularly those involving tetrazole-containing molecules.
Industrial Applications: Its stability and reactivity profile may make it useful in various industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with specific targets in the body. The trimethoxyphenyl group may enhance its binding affinity and specificity, while the cyclopenta[b]thiophene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound also contains a tetrazole ring and has been studied for its energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another tetrazole-containing compound with applications in energetic materials.
5-(1-Hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: Combines tetrazole and triazole moieties for enhanced energetic performance.
Uniqueness
What sets 2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its combination of a tetrazole ring with a trimethoxyphenyl group and a cyclopenta[b]thiophene core. This unique structure provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.
Properties
Molecular Formula |
C18H19N5O4S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O4S/c1-25-12-7-10(8-13(26-2)16(12)27-3)20-17(24)15-11-5-4-6-14(11)28-18(15)23-9-19-21-22-23/h7-9H,4-6H2,1-3H3,(H,20,24) |
InChI Key |
WMLODOUAMVNUNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
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